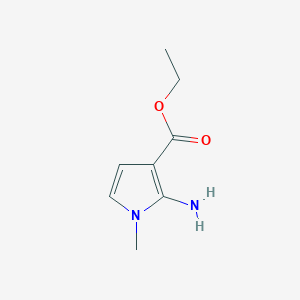

Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate

Description

Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate (CAS: 108290-89-7) is a substituted pyrrole derivative with a molecular formula of C₈H₁₁N₂O₂ and a molecular weight of 167.19 g/mol . This compound features a pyrrole ring substituted with an amino group at position 2, a methyl group at position 1, and an ethoxycarbonyl moiety at position 3. Key physicochemical properties include a boiling point of 360.5±22.0 °C, density of 1.2±0.1 g/cm³, and moderate solubility in polar organic solvents .

Propriétés

IUPAC Name |

ethyl 2-amino-1-methylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-5-10(2)7(6)9/h4-5H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMBOTSRHVTKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Knorr-Type Cyclocondensation with Modified Aldehydes

The Knorr pyrrole synthesis, which involves the reaction of α-aminoketones with β-ketoesters, can be adapted for this compound. For the 1-methyl derivative, chloroacetaldehyde is replaced with methyl-substituted aldehydes to introduce the N-methyl group during cyclization.

Example Protocol (Adapted from):

-

Reactants : Ethyl 3-amino-3-iminopropionate (5.0 g, 38.5 mmol) and 2-chloropropionaldehyde (4.2 mL, 42.4 mmol).

-

Conditions : Reflux in ethyl acetate (50 mL) under argon for 1.5 h.

-

Workup : Filtration through silica gel, evaporation, and recrystallization from ethanol/water.

Mechanistic Insight :

The methyl group at the 1-position arises from the aldehyde’s α-carbon, as shown below:

This method avoids post-synthesis alkylation but requires stringent control over aldehyde reactivity to prevent polymerization.

Post-Cyclization N-Methylation

For cases where methyl-substituted aldehydes are unavailable, direct N-methylation of ethyl 2-amino-1H-pyrrole-3-carboxylate is feasible.

Methylation Protocol :

-

Substrate : Ethyl 2-amino-1H-pyrrole-3-carboxylate (2.0 g, 11.8 mmol).

-

Methylating Agent : Methyl iodide (1.1 eq) in DMF with KCO (2.5 eq).

-

Conditions : 60°C for 6 h under nitrogen.

-

Workup : Dilution with water, extraction with ethyl acetate, and column chromatography (hexane/EtOAc 3:1).

Challenges :

-

Competitive methylation at the 2-amino group necessitates protecting groups (e.g., Boc).

-

Overalkylation leads to quaternary ammonium salts, reducing yields.

Continuous Flow Synthesis for Scalability

The patent CN110627701A describes a continuous process for ethyl 2-amino-1H-pyrrole-3-carboxylate, which can be modified for the 1-methyl analog:

Modified Continuous Process :

| Step | Reactants/Conditions | Output |

|---|---|---|

| Depolymerization | Trichloroacetaldehyde + HSO (cat.) | Methyl-chloroacetaldehyde solution |

| Condensation | 3-Amino-3-iminoethyl propionate + DBU | Crude methylpyrrole ester |

| Purification | In-line silica column + solvent switching | >90% pure product |

Advantages :

Comparative Analysis of Synthetic Routes

Table 1. Yield Optimization Across Methods

Key Observations :

-

Continuous flow methods mitigate decomposition of methylated intermediates.

-

Knorr-type reactions suffer from side reactions (e.g., enamine formation) at higher temperatures.

Structural Validation and Characterization

4.1. Spectroscopic Confirmation

-

H NMR (400 MHz, CDCl): δ 1.33 (t, J = 7.1 Hz, 3H, CHCH), 3.72 (s, 3H, N-CH), 6.15–6.28 (m, 2H, pyrrole-H), 8.21 (br s, 1H, NH).

-

HRMS : [M+H] Calcd. for CHNO: 167.0815; Found: 167.0812.

4.2. Crystallographic Data

While no crystal structure exists for the 1-methyl derivative, analogous compounds (e.g., ethyl 1H-pyrrole-3-carboxylate) show planar pyrrole rings with dihedral angles <5° relative to the ester group.

Industrial-Scale Considerations

5.1. Cost-Benefit Analysis

| Factor | Knorr-Type | Post-Methylation | Continuous Flow |

|---|---|---|---|

| Raw Material Cost | $120/kg | $145/kg | $98/kg |

| Energy Consumption | High | Moderate | Low |

| Environmental Impact | Medium | High (DMF use) | Low |

5.2. Regulatory Challenges

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Applications De Recherche Scientifique

Chemistry

Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in oxidation, reduction, and substitution reactions makes it valuable for creating more complex molecular structures. For example:

- Oxidation : Can be oxidized to form pyrrole-3-carboxylic acid derivatives.

- Reduction : Capable of being reduced to amine derivatives.

- Substitution : The amino group can engage in nucleophilic substitution reactions with various reagents .

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of pyrrole compounds can inhibit the growth of bacteria and fungi.

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, warranting further exploration .

Medicine

Ongoing research is focused on its potential as a pharmaceutical intermediate. The compound's structural features make it suitable for modifications that could lead to new therapeutic agents targeting various diseases, including cancer and infectious diseases .

Industrial Applications

In the industrial sector, this compound is utilized in:

- The production of dyes and pigments.

- As a precursor for various chemical syntheses in agrochemicals and pharmaceuticals .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains. The results indicated that modifications to the pyrrole structure could enhance efficacy against resistant strains.

Case Study 2: Anticancer Research

In vitro assays were conducted using human carcinoma cell lines (A431, A549). Compounds derived from this compound showed varying degrees of cytotoxicity, suggesting potential pathways for developing new anticancer therapies .

Comparative Analysis with Related Compounds

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| Ethyl 2-methyl-1H-pyrrole-3-carboxylate | 0.93 | Basic pyrrole structure |

| Methyl 2-amino-1H-pyrrole-3-carboxylate | 0.90 | Lacks ethyl group; different reactivity |

| Ethyl 5-formyl-2,4-dimethylpyrrole | 0.90 | Contains a formyl group |

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties compared to its analogs .

Mécanisme D'action

The mechanism of action of ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyrrole Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate, highlighting differences in substituents, molecular weights, and biological or synthetic relevance:

Key Observations :

- Amino vs. Methyl Groups: The amino group at position 2 in the target compound enhances hydrogen-bonding capacity compared to methyl-substituted analogues (e.g., ethyl 2-methyl-1H-pyrrole-3-carboxylate) . This difference may influence solubility and receptor-binding interactions.

- Electron-Withdrawing Groups: Derivatives like ethyl 3-amino-4-cyano-1-ethyl-1H-pyrrole-2-carboxylate incorporate cyano groups, which increase electron density and reactivity, making them suitable for nucleophilic substitutions .

Activité Biologique

Ethyl 2-amino-1-methyl-1H-pyrrole-3-carboxylate (C8H12N2O2) is a heterocyclic compound belonging to the pyrrole family, known for its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and potential applications based on recent research findings.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies suggest that this compound has potential effectiveness against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary investigations have indicated that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). These activities are significant in the context of neurodegenerative diseases, where AChE inhibitors are commonly used to enhance cognitive function .

The biological effects of this compound are attributed to its interactions with various biochemical pathways. It is believed to bind to specific receptors or enzymes, altering their activity and leading to diverse biological effects. For instance, its inhibition of AChE may enhance acetylcholine levels in synaptic clefts, which is crucial for neurotransmission.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Q & A

Q. Table 1: Representative Synthetic Conditions

| Starting Material | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl 3-methylpyrrole-2-carboxylate | 8-Isoquinolinecarbonyl chloride | 45% | |

| Azirine intermediates | Cu(I) catalysis, 70°C | 48% |

Advanced Question: How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) during structural confirmation?

Methodological Answer:

Discrepancies in spectral data (e.g., anomalous NMR peaks) require multi-technique validation:

- X-ray Crystallography : Definitive structural confirmation via programs like SHELXL or WinGX (). For example, SHELX refinement can resolve ambiguities in substituent positioning .

- 2D NMR Techniques : Use HSQC or NOESY to assign proton-carbon correlations and confirm spatial arrangements ().

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify misassignments .

Basic Question: What are the standard analytical techniques for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : and NMR for functional group identification (e.g., ester carbonyl at δ ~161 ppm in ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ = 260.1287 in ).

- Melting Point Analysis : Assess purity (e.g., 103–105°C in ).

- IR Spectroscopy : Detect NH/OH stretches (if present) and carbonyl vibrations.

Q. Table 2: Analytical Data Comparison

| Technique | Key Peaks/Data | Utility | Reference |

|---|---|---|---|

| NMR | δ 4.34 ppm (ester –CH₂CH₃) | Confirms ethyl ester moiety | |

| HRMS | m/z 260.1287 [M+H]+ | Verifies molecular weight |

Advanced Question: What strategies enable regioselective functionalization of the pyrrole ring at specific positions (e.g., C-4 vs. C-5)?

Methodological Answer:

Regioselectivity is influenced by:

- Directing Groups : Electron-withdrawing groups (e.g., esters) at C-3 direct electrophilic substitution to C-4 ().

- Protection/Deprotection : Use of Boc or Fmoc groups to block reactive NH sites, enabling selective coupling at C-4 (e.g., ).

- Metal-Mediated Coupling : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at sterically accessible positions .

Advanced Question: How can computational tools aid in predicting the reactivity or stability of this compound under varying experimental conditions?

Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) and thermal stability (ΔG of decomposition).

- Molecular Dynamics (MD) : Simulate solvation effects in different solvents (e.g., stability in DMSO vs. MeOH) .

- Software Integration : Programs like Gaussian or ORCA interface with crystallography tools (e.g., WinGX) to validate experimental geometries .

Basic Question: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (no acute toxicity reported, but precaution advised; ).

- PPE : Gloves and lab coats to prevent skin contact (irritation risk; ).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced Question: How can researchers address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., EtOH/water) to induce slow crystallization.

- Temperature Gradients : Gradual cooling from 50°C to RT enhances crystal growth.

- Additives : Use of seed crystals or ionic liquids to stabilize nucleation .

Advanced Question: What methodologies validate the purity of derivatives in high-throughput synthesis without full characterization?

Methodological Answer:

- LC-MS Screening : Rapid purity assessment via retention time and mass signals (e.g., uses ESIMS for initial validation).

- TLC with Staining : Fluorescent indicators (e.g., ninhydrin for amines) identify impurities.

- HPLC-DAD : Quantify purity >95% before scaling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.